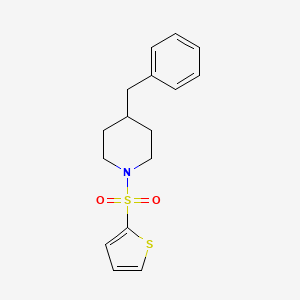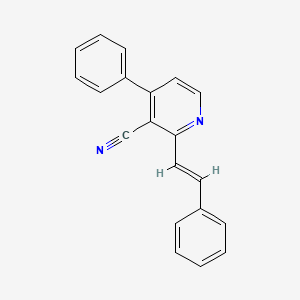
4-benzyl-1-(2-thienylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves various chemical strategies, including the use of polymer-bound precursors for the construction of substituted piperidin-4-one derivatives, as demonstrated by Barco et al. (1998) in their development of an efficient method on solid support (Barco et al., 1998). Additionally, Crich and Smith (2001) highlighted the utility of 1-benzenesulfinyl piperidine in activating thioglycosides, showcasing the versatility of piperidine derivatives in synthesis (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied, with Janani et al. (2020) characterizing 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and theoretical studies to provide insights into its geometrical parameters and vibrational assignments (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For instance, Arnold et al. (2003) discussed the nucleophile-promoted alkyne-iminium ion cyclizations involving piperidine derivatives, highlighting their reactivity in forming complex structures (Arnold et al., 2003).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as crystallinity and molecular conformation, have been detailed in studies like that of Naveen et al. (2007), who investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, to determine its crystal class and conformation (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties and reactivity of piperidine derivatives are influenced by their structural features. Sadeghzadeh et al. (2014) described a method for the radioiodination of derivatives, showcasing the compound's potential in medicinal chemistry applications (Sadeghzadeh et al., 2014).
Aplicaciones Científicas De Investigación
Enzymatic Metabolism Studies
Compounds related to 4-benzyl-1-(2-thienylsulfonyl)piperidine have been investigated for their metabolic pathways. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves the oxidation to various metabolites, including a benzylic alcohol that further oxidizes to a benzoic acid. This study highlights the enzymatic pathways involved in the metabolism of complex molecules, contributing to the understanding of drug metabolism and the role of specific cytochrome P450 enzymes (Hvenegaard et al., 2012).
Chemical Synthesis and Reactivity
The reactivity of thiophene derivatives, which are structurally similar to this compound, has been explored in chemical synthesis. For example, 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the utility of these compounds in facilitating complex glycosylation reactions, crucial for the development of therapeutic agents (Crich and Smith, 2001).
Medicinal Chemistry and Drug Design
The synthesis of novel sulfonyl hydrazone compounds incorporating piperidine derivatives highlights their potential in medicinal chemistry. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the therapeutic potential of sulfonyl piperidine derivatives in treating oxidative stress-related diseases and neurological disorders (Karaman et al., 2016).
Antimicrobial Applications
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate the synthesis of compounds with potential efficacy against bacterial and fungal pathogens, indicating the role of these derivatives in developing new antimicrobial agents (Khalid et al., 2016).
Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibitive properties in industrial applications. These compounds offer protection for metals in acidic environments, suggesting their utility in materials science and engineering (Ousslim et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,16-7-4-12-20-16)17-10-8-15(9-11-17)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLUOGSXMGXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)



![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)


![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)